molecular formula C8H5NO3 B8724239 Furo[2,3-b]pyridine-3-carboxylic acid

Furo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B8724239
M. Wt: 163.13 g/mol
InChI Key: VZDJNNDWQDPDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

furo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5NO3/c10-8(11)6-4-12-7-5(6)2-1-3-9-7/h1-4H,(H,10,11)

InChI Key

VZDJNNDWQDPDIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of furo[2,3-b]pyridine-3-carboxaldehyde (67 mmol) [J. Heterocyclic Chem., 23, 1465 (1986)] in 52 mL H2O were added NaH2PO4 (67 mmol), 260 mL t-BuOH, 71 mL 2-methyl-2-butene followed by portionwise addition of NaClO2 (100 mmol) at 0° C. After 15 min, the cooling bath was removed and the reaction was stirred at RT for 24 h. A solution of sat. aq. NaHCO3 was added and the mixture was extracted with EtOAc. The water phase was acidified with 1N HCl solution and it was then extracted 3 times with EtOAc. The combined organic layers were dried over MgSO4 and concentrated in vacuo to obtain the desired compound as beige solid.
Quantity
67 mmol
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
67 mmol
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
71 mL
Type
reactant
Reaction Step Two
Quantity
100 mmol
Type
reactant
Reaction Step Three

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